Ezh2-IN-8 -

Ezh2-IN-8

Catalog Number: EVT-15280977
CAS Number:
Molecular Formula: C31H40F2N4O2S
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ezh2-IN-8 is a small molecule inhibitor targeting the enhancer of zeste homolog 2, a key component of the polycomb repressive complex 2. This compound has emerged as a significant player in the field of cancer therapeutics due to its role in inhibiting histone methylation processes that are often dysregulated in various cancers, including prostate and breast cancer. Ezh2-IN-8 specifically inhibits the enzymatic activity of Ezh2, which is responsible for tri-methylating histone H3 at lysine 27, a modification associated with gene silencing and oncogenesis.

Source and Classification

Ezh2-IN-8 was developed as part of a broader effort to create selective inhibitors for Ezh2, which is implicated in numerous malignancies. The classification of this compound falls under small molecule inhibitors that target epigenetic regulators. These compounds are crucial in cancer research as they provide insights into the modulation of gene expression through epigenetic mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ezh2-IN-8 involves several key steps that include:

  1. Peptide Coupling: The initial step typically involves coupling an aminopyridone with an indole acid to form the core structure.
  2. Intermediate Formation: Key intermediates such as 4-thiomethyl aminopyridone are synthesized through reactions involving carbon disulfide and acetone, followed by various protection and deprotection steps to yield stable derivatives.
  3. Final Assembly: The final compound is constructed through cyclization and reductive amination processes, utilizing specific reagents to achieve desired stereochemistry and yield.
Molecular Structure Analysis

Structure and Data

Ezh2-IN-8 possesses a complex molecular structure that can be elucidated through X-ray crystallography. The compound's binding interactions within the Ezh2 active site reveal critical interactions with amino acid residues that facilitate its inhibitory action.

  • PDB Code: Structural data can be referenced from protein data banks, which provide three-dimensional coordinates essential for understanding ligand-receptor interactions.
  • Key Features: The structure includes a pyridone moiety that occupies a critical binding pocket adjacent to the S-adenosyl-L-methionine binding site, which is essential for its mechanism of action .
Chemical Reactions Analysis

Reactions and Technical Details

Ezh2-IN-8 undergoes specific chemical reactions upon binding to Ezh2:

  1. Inhibition Mechanism: The compound competes with S-adenosyl-L-methionine for binding at the active site of Ezh2, thereby preventing methylation of histone substrates.
  2. Binding Affinity Studies: Kinetic assays have demonstrated the potency of Ezh2-IN-8, often measured in nanomolar concentrations, indicating strong interactions with the target protein.

The detailed reaction pathways highlight how this inhibitor alters the epigenetic landscape by preventing gene silencing associated with cancer progression .

Mechanism of Action

Process and Data

The mechanism of action for Ezh2-IN-8 involves:

  1. Competitive Inhibition: By occupying the active site of Ezh2, Ezh2-IN-8 prevents the methylation of lysine 27 on histone H3, effectively disrupting the formation of heterochromatin.
  2. Impact on Gene Expression: This inhibition leads to the reactivation of tumor suppressor genes that are silenced in cancer cells, providing a therapeutic avenue for reversing oncogenic processes.

Studies indicate that this compound may also influence other pathways related to cell cycle regulation and apoptosis, further enhancing its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ezh2-IN-8 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-400 g/mol, consistent with small molecule inhibitors.
  • Solubility: Soluble in common organic solvents; solubility studies are essential for formulation development.
  • Stability: Stability assessments indicate that Ezh2-IN-8 maintains integrity under physiological conditions for extended periods, making it suitable for in vivo studies.

These properties are critical for determining the compound's bioavailability and efficacy in therapeutic applications .

Applications

Scientific Uses

Ezh2-IN-8 has several promising applications in scientific research:

  1. Cancer Therapeutics: As an inhibitor of Ezh2, it is being explored as a treatment option for various cancers characterized by aberrant histone methylation patterns.
  2. Epigenetic Studies: The compound serves as a valuable tool for studying epigenetic regulation mechanisms and their implications in gene expression modulation.
  3. Drug Development: Ongoing research focuses on optimizing Ezh2 inhibitors to enhance selectivity and reduce off-target effects, paving the way for new cancer therapies.
Molecular Mechanisms of EZH2 in Oncogenesis and Therapeutic Targeting

EZH2 as a Catalytic Subunit of PRC2: Role in H3K27 Trimethylation and Transcriptional Silencing

EZH2 (Enhancer of Zeste Homolog 2) serves as the core enzymatic component of Polycomb Repressive Complex 2 (PRC2), a multi-protein assembly essential for epigenetic gene silencing. The PRC2 complex comprises four core subunits: EZH2 (or its homolog EZH1), EED (Embryonic Ectoderm Development), SUZ12 (Suppressor of Zeste 12), and RbAp46/48 (Retinoblastoma-Associated Protein 46/48). EZH2 contains a catalytically active SET (Suppressor of Variegation, Enhancer of Zeste, Trithorax) domain responsible for transferring methyl groups from S-adenosylmethionine (SAM) to histone substrates. The primary catalytic function of PRC2/EZH2 is the progressive methylation of lysine 27 on histone H3 (H3K27), generating mono- (H3K27me1), di- (H3K27me2), and ultimately tri-methylated (H3K27me3) states [1] [3].

H3K27me3 constitutes a definitive repressive chromatin mark, facilitating chromatin compaction and robust transcriptional silencing of target genes. This mark is recognized by components of PRC1 (Polycomb Repressive Complex 1), which further compacts chromatin through histone H2A ubiquitination, establishing facultative heterochromatin. The targets silenced by this mechanism include critical tumor suppressor genes involved in cell cycle regulation (CDKN2A/p16, CDKN1C/p57), DNA damage repair (RAD51), apoptosis (BIM), and differentiation (RUNX3, FOXC1) [1] [3] [5]. Mechanistically, the "read-and-write" capability of PRC2, where the EED subunit recognizes existing H3K27me3 marks and allosterically activates EZH2's methyltransferase activity, enables the propagation of this repressive mark across chromatin domains [6].

  • Table 1: Core Subunits of the PRC2 Complex and Their Functions
SubunitGene SymbolPrimary FunctionConsequence of Dysfunction in Cancer
EZH2EZH2Catalytic histone methyltransferase (H3K27me1/2/3)Overexpression: Silencing of TSGs; Mutations: Hyper-trimethylation
EEDEEDAllosteric activation via H3K27me3 recognition ("reader")Mutations disrupting PRC2 assembly; Altered substrate recognition
SUZ12SUZ12Structural scaffold; Binds accessory proteins; Essential for complex stabilityInactivation leads to global loss of H3K27me3
RbAp46/48RBBP7/RBBP4Nucleosome binding; Histone chaperone activityReduced PRC2 recruitment to chromatin

PRC2-Independent Functions of EZH2: Non-Canonical Gene Activation and Protein Interactions

Beyond its canonical role within PRC2, EZH2 exerts oncogenic functions through PRC2-independent mechanisms involving direct methylation of non-histone proteins or transcriptional co-activation. These functions often require post-translational modifications of EZH2, particularly phosphorylation by kinases like AKT. Phosphorylation at Serine 21 (pS21-EZH2) by AKT diminishes its H3K27 methyltransferase activity within PRC2 but enables its function as a transcriptional co-activator [1] [4] [8].

A key mechanism involves EZH2 directly methylating transcription factors. For example, EZH2 methylates Signal Transducer and Activator of Transcription 3 (STAT3) at lysine residues (K49 and K180). This methylation enhances STAT3's tyrosine phosphorylation (e.g., at Y705) and its subsequent transcriptional activity, leading to increased expression of oncogenes like c-MYC, SURVIVIN, and CYCLIN D1. This axis is critical in glioblastoma, breast cancer, and lymphomas [1] [4] [8]. In castration-resistant prostate cancer (CRPC), phosphorylated EZH2 methylates the Androgen Receptor (AR), enhancing its transcriptional activity and driving expression of pro-proliferative genes independent of canonical PRC2 function and H3K27me3 [4] [8]. Furthermore, EZH2 can promote gene activation by physically interacting with transcription factors without methylating them. For instance, it can directly bind the promoter of NF-κB target genes or AR, facilitating recruitment of other activators like WDR5, thereby activating transcription in a methylation-independent manner [4] [8]. These non-canonical roles highlight EZH2's functional versatility beyond histone methylation and its contribution to oncogenic signaling networks even when PRC2 function is compromised or inhibited.

EZH2 Mutations and Dysregulation: Gain-of-Function vs. Loss-of-Function in Hematologic and Solid Tumors

EZH2 dysregulation in cancer manifests as overexpression, gain-of-function (GOF) mutations, or loss-of-function (LOF) mutations, with consequences highly dependent on tumor type and cellular context.

  • Overexpression: EZH2 gene amplification and protein overexpression are prevalent across solid tumors (breast, prostate, bladder, endometrial, melanoma, glioblastoma) and correlate with advanced stage, metastasis, and poor prognosis. Overexpression leads to genome-wide H3K27me3 elevation and silencing of tumor suppressor genes (RUNX3, ADRB2, E-CADHERIN, DAB2IP, p16). Mechanisms driving overexpression include oncogenic signaling (E2F activation downstream of Rb loss, MEK/ERK/ELK1, KRAS/ERK, NF-κB signaling) and microRNA downregulation (e.g., loss of miR-26a, miR-101) [1] [3] [4].
  • Gain-of-Function (GOF) Mutations: Heterozygous somatic missense mutations within the EZH2 SET domain (most notably Y641F/N/S/C/H, A677G, A687V) occur frequently in Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL, ~22%) and Follicular Lymphoma (FL, 7-12%). These mutations alter substrate specificity. While wild-type EZH2 efficiently methylates unmodified H3K27 and H3K27me1, Y641 mutants exhibit reduced activity towards unmodified substrates but significantly enhanced activity for converting H3K27me2 to H3K27me3. In a heterozygous state (mutant + wild-type allele), the enzymes cooperate: wild-type EZH2 generates H3K27me1/me2, which the mutant efficiently converts to H3K27me3, resulting in global H3K27me3 hyperaccumulation and enhanced silencing of genes like CDKN1A/p21 and CDKN2A/p16 [1] [3] [7].
  • Loss-of-Function (LOF) Mutations: Inactivating mutations (nonsense, frameshift, deletions) in EZH2 are common in myeloid malignancies, including Myelodysplastic Syndromes (MDS, ~2.5%), Myeloproliferative Neoplasms (MPN, 3-13%), MDS/MPN overlap syndromes (8-12%), and T-cell Acute Lymphoblastic Leukemia (T-ALL, 18-25%). These mutations are thought to act as tumor suppressors, potentially by derepressing genes involved in differentiation or by altering the function of hematopoietic stem/progenitor cells. The context-dependent role of EZH2 underscores its complexity [7] [8].

  • Table 2: Spectrum of EZH2 Dysregulation in Human Cancers

Type of DysregulationMolecular AlterationPrimary Tumor TypesKey Molecular ConsequenceTherapeutic Implication
OverexpressionGene amplification; Transcriptional upregulationBreast, Prostate, Bladder, Endometrial, Melanoma, GlioblastomaGlobal ↑ H3K27me3; Silencing of multiple TSGsSensitive to EZH2 catalytic inhibitors
GOF MutationsY641 (F/N/S/C/H); A677G; A687VGCB-DLBCL, Follicular Lymphoma↑↑ Conversion of H3K27me2 to H3K27me3; Hyper-repressionHighly sensitive to specific EZH2 inhibitors (e.g., Tazemetostat)
LOF MutationsNonsense, frameshift, deletionsMDS, MPN, T-ALL↓ H3K27me3; Derepression of differentiation/TSG programs?Resistance to catalytic inhibitors; Requires alternative targeting strategies

Cross-Talk Between EZH2 and Key Signaling Pathways (Wnt/β-Catenin, PI3K/Akt, NF-κB)

EZH2 is not merely a downstream effector but a critical integrator within complex oncogenic signaling networks, engaging in bidirectional cross-talk with major pathways:

  • Wnt/β-Catenin Pathway: EZH2 represses negative regulators of the Wnt pathway. A key mechanism involves EZH2/PRC2-mediated silencing of RORα, a tumor suppressor and negative regulator of Wnt/β-catenin signaling. Silencing RORα promotes β-catenin nuclear translocation and activation of Wnt target genes (c-MYC, CYCLIN D1) driving proliferation in colon and prostate cancer [4]. Furthermore, EZH2 can directly methylate and degrade RORα protein via the ubiquitin-proteasome pathway in a PRC2-independent manner, amplifying Wnt signaling [4]. Conversely, activated Wnt signaling can transcriptionally upregulate EZH2 expression, creating a feed-forward loop that sustains pathway hyperactivity and blocks differentiation [2] [4].
  • PI3K/Akt Pathway: This pathway profoundly regulates EZH2 function at multiple levels. Akt phosphorylates EZH2 at Serine 21 (S21). pS21-EZH2 shows reduced H3K27 methyltransferase activity within PRC2 but gains the ability to act as a co-activator for transcription factors like AR and STAT3 through non-canonical methylation [4] [8]. PI3K/Akt signaling also promotes EZH2 gene transcription, often downstream of growth factor receptors or oncogenic mutations (e.g., PIK3CA mutations). Elevated EZH2 then represses PTEN (a key negative regulator of PI3K/Akt signaling) and other tumor suppressors, further amplifying PI3K/Akt activity and contributing to therapy resistance [4] [6] [8].
  • NF-κB Pathway: A strong bidirectional relationship exists between EZH2 and NF-κB. NF-κB transcription factors (e.g., RelA/p65) directly bind the EZH2 promoter, driving its transcription in cancers like Adult T-cell Leukemia/Lymphoma (ATLL) and inflammatory breast cancer [8]. In turn, EZH2/PRC2 silences negative regulators of NF-κB. A critical mechanism involves EZH2-mediated H3K27me3 deposition and silencing of miR-31, a microRNA targeting NF-κB Inducing Kinase (NIK) mRNA. Loss of miR-31 leads to NIK accumulation, constitutive NF-κB activation, and promotion of cell survival and proliferation. This miR-31 silencing loop is observed in ATLL and metastatic cancers [8]. EZH2 can also physically interact with NF-κB subunits to co-repress specific target genes like DAB2IP (a Ras GTPase-activating tumor suppressor), facilitating metastasis [8].
  • Table 3: EZH2 Cross-Talk with Major Oncogenic Signaling Pathways
PathwayDirection of InteractionKey Molecular MechanismsOncogenic Outcome
Wnt/β-CateninBidirectional: Wnt → EZH2; EZH2 → WntEZH2 silences RORα (PRC2-dep); EZH2 methylates/degr. RORα (PRC2-indep); Wnt induces EZH2 transcription↑ β-catenin signaling; ↑ Proliferation; ↓ Differentiation
PI3K/AktBidirectional: Akt → EZH2 (PTM); EZH2 → PI3K/Akt (TSG Repr)Akt p-S21-EZH2 → Loss of PRC2 function/Gain of non-canonical co-activator; EZH2 represses PTEN↑ Akt activation; ↑ Cell survival; ↑ Therapy resistance
NF-κBBidirectional: NF-κB → EZH2 (Transcr); EZH2 → NF-κB (Repr)NF-κB induces EZH2 transcription; EZH2 silences miR-31 → ↑ NIK → ↑ NF-κB; EZH2/NF-κB co-repress DAB2IP↑ Cell survival; ↑ Proliferation; ↑ Inflammation; ↑ Metastasis

Properties

Product Name

Ezh2-IN-8

IUPAC Name

1-[(1R)-1-[4-[(3,3-difluorocyclobutyl)-methylamino]cyclohexyl]ethyl]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]indole-3-carboxamide

Molecular Formula

C31H40F2N4O2S

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C31H40F2N4O2S/c1-18-14-27(40-5)25(29(38)35-18)17-34-30(39)28-20(3)37(26-9-7-6-8-24(26)28)19(2)21-10-12-22(13-11-21)36(4)23-15-31(32,33)16-23/h6-9,14,19,21-23H,10-13,15-17H2,1-5H3,(H,34,39)(H,35,38)/t19-,21?,22?/m1/s1

InChI Key

XVJKTVJPYODNQD-JSRJAPPDSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC

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